2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
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Overview
Description
2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and are frequently used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride typically involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, aldehydes, and cyclic anhydrides . The reaction is often carried out in a NaOH–DMSO medium at ambient temperature, which allows for the efficient formation of the 1,2,4-oxadiazole core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where common reagents include alkyl halides and sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride can be compared with other similar compounds, such as:
- 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
These compounds share the 1,2,4-oxadiazole core but differ in their substituents, which can lead to variations in their biological activities and applications.
Biological Activity
2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a derivative of the 1,2,4-oxadiazole class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cancer and other diseases. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
- Molecular Formula : C₉H₁₅N₃O
- Molecular Weight : 181.23 g/mol
- CAS Number : 1369956-39-7
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. The oxadiazole ring structure is known to influence enzyme inhibition and receptor modulation. Notably, compounds in this class have been shown to inhibit human Sirtuin 2 (hSirt2), an enzyme implicated in various pathological conditions including cancer .
Anticancer Activity
Research indicates that 1,2,4-oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro Studies : A study demonstrated that derivatives of 1,2,4-oxadiazoles showed IC₅₀ values ranging from 0.003 to 9.27 μM against multiple human tumor cell lines including colon adenocarcinoma (HT-29) and ovarian adenocarcinoma (OVXF 899) .
- Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
Compound 1 (Oxadiazole Derivative) | HT-29 | 2.76 |
Compound 2 | OVXF 899 | 9.27 |
Compound 3 | LXFA 629 | 0.003 |
Antimicrobial and Antiviral Properties
The compound has also been investigated for its antimicrobial and antiviral activities. Research suggests that certain oxadiazole derivatives can inhibit bacterial growth and viral replication through mechanisms involving enzyme inhibition and disruption of cellular processes.
Case Studies
- Sirtuin Inhibition : A study focused on the structure-activity relationship of oxadiazoles found that specific modifications to the oxadiazole ring enhanced potency as Sirtuin inhibitors. These findings suggest that further optimization could yield more effective therapeutic agents for cancer treatment .
- Immunomodulatory Effects : Another investigation reported that oxadiazole-based compounds could modulate immune responses by inhibiting PD-1/PD-L1 interactions in mouse splenocytes, highlighting their potential in immunotherapy .
Properties
IUPAC Name |
2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c10-6-5-8-11-9(12-13-8)7-3-1-2-4-7;/h7H,1-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMGGFLHRQCWHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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